TTT 3002

説明

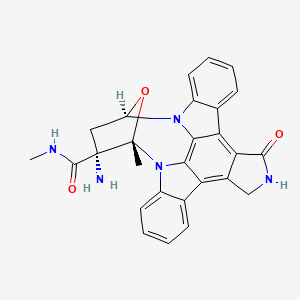

Structure

3D Structure

特性

IUPAC Name |

(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAYZGCTSXLIHO-SOLYNIJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TTT-3002: A Potent FLT3 Inhibitor for FLT3-Mutant Acute Myeloid Leukemia

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TTT-3002, a novel and highly potent tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase 3 (FLT3) for the treatment of acute myeloid leukemia (AML). This document details the preclinical data supporting its efficacy, outlines the experimental methodologies used in its evaluation, and visualizes its interaction with the FLT3 signaling pathway.

Introduction to FLT3 Mutations in AML

Acute myeloid leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, occurring in approximately 30-35% of patients.[1][2] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the FLT3 receptor. This aberrant signaling drives uncontrolled cell proliferation, inhibits apoptosis, and is associated with a poor prognosis.[1]

TTT-3002: A Novel FLT3 Tyrosine Kinase Inhibitor

TTT-3002 is a novel, orally bioavailable small molecule inhibitor of FLT3.[1][3] Preclinical studies have demonstrated that TTT-3002 is one of the most potent FLT3 inhibitors discovered to date, exhibiting picomolar efficacy in inhibiting FLT3 autophosphorylation and sub-nanomolar activity in suppressing the proliferation of FLT3-mutant AML cell lines.[1] A key advantage of TTT-3002 is its broad spectrum of activity against various FLT3 mutations, including the common FLT3-ITD and the TKI-resistant FLT3/D835Y mutation.[1][4] Furthermore, TTT-3002 has shown efficacy against mutations that confer resistance to other FLT3 inhibitors.[4]

Quantitative Efficacy of TTT-3002

The potency of TTT-3002 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) values summarized below.

| Assay | Cell Line/Target | IC50 (pM) | Reference |

| FLT3 Autophosphorylation | Molm14 (FLT3-ITD) | 100-250 | [1] |

| FLT3 Autophosphorylation | MV4-11 (FLT3-ITD) | 100-250 | [1] |

| Cell Proliferation | Molm14 (FLT3-ITD) | 490-920 | [1] |

| Cell Proliferation | MV4-11 (FLT3-ITD) | 490-920 | [1] |

| TKI-Resistant Mutations | TTT-3002 IC50 (pM) | Reference |

| FLT3/D835Y | <500 | [4] |

| FLT3/ITD TKI resistant cells | <250-500 | [4] |

Mechanism of Action and Signaling Pathway Inhibition

TTT-3002 exerts its anti-leukemic effects by directly inhibiting the kinase activity of mutant FLT3. This blockade of FLT3 autophosphorylation leads to the downregulation of its downstream signaling pathways, which are critical for the survival and proliferation of AML blasts.

The FLT3 Signaling Pathway in AML

The constitutively active FLT3 receptor in AML utilizes several key downstream signaling cascades to promote leukemogenesis. The primary pathways include the STAT5, PI3K/AKT, and RAS/MAPK pathways, all of which contribute to increased cell survival and proliferation.

Caption: Constitutively active FLT3 receptor signaling in AML.

TTT-3002 Mechanism of Action

TTT-3002 directly binds to the ATP-binding pocket of the FLT3 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. This leads to cell cycle arrest and apoptosis in FLT3-mutant AML cells.

Caption: TTT-3002 inhibits FLT3 signaling, leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of TTT-3002.

Cell Lines and Culture

-

Cell Lines: Human AML cell lines harboring FLT3-ITD mutations, such as MV4-11 and MOLM-14 , were utilized.

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for FLT3 Phosphorylation

This protocol outlines the procedure to assess the inhibition of FLT3 autophosphorylation by TTT-3002.

Caption: Western Blotting Experimental Workflow.

-

Primary Antibodies: Rabbit anti-phospho-FLT3 (Tyr591), rabbit anti-FLT3, rabbit anti-phospho-STAT5 (Tyr694), mouse anti-STAT5, rabbit anti-phospho-AKT (Ser473), rabbit anti-AKT, rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), and rabbit anti-p44/42 MAPK.

-

Data Analysis: The intensity of the phosphorylated protein bands is normalized to the total protein bands to determine the percentage of inhibition relative to a vehicle (DMSO) control.

Cell Proliferation (MTT) Assay

This assay measures the effect of TTT-3002 on the metabolic activity of AML cells as an indicator of cell viability and proliferation.

-

Plating: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.

-

Treatment: Add TTT-3002 at various concentrations and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of TTT-3002.

In Vivo Xenograft Mouse Model of AML

This protocol describes the evaluation of TTT-3002's efficacy in a murine model of FLT3-ITD AML.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

-

Cell Inoculation: Mice are sublethally irradiated and then injected intravenously (tail vein) with 1-5 x 10^6 FLT3-ITD AML cells (e.g., MV4-11 or MOLM-14).

-

Treatment: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood sampling), mice are treated with TTT-3002 or a vehicle control. TTT-3002 is administered via oral gavage daily.

-

Monitoring: Animal survival is monitored daily. Tumor burden is assessed periodically by bioluminescence imaging or flow cytometry of peripheral blood and bone marrow.

-

Endpoint: The primary endpoints are overall survival and reduction in tumor burden.

Conclusion

TTT-3002 is a highly potent and selective FLT3 inhibitor with significant preclinical activity against a broad range of FLT3 mutations, including those that confer resistance to other TKIs. Its ability to potently inhibit FLT3 autophosphorylation and downstream signaling pathways translates to robust anti-leukemic effects in vitro and in vivo. These findings strongly support the clinical development of TTT-3002 as a promising therapeutic agent for patients with FLT3-mutant AML.

References

- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancements in AML Therapy: The Emergence of TTT-3002 as a Potent FLT3 Inhibitor [synapse.patsnap.com]

- 4. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

TTT-3002 as a Selective LRRK2 Kinase Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a prime therapeutic target. Small molecule inhibitors of LRRK2 kinase activity are therefore under intense investigation as potential disease-modifying therapies for PD. This document provides a detailed technical guide on TTT-3002, a potent kinase inhibitor that has demonstrated significant activity against LRRK2 in preclinical models. While also characterized as a highly potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, its efficacy in models of LRRK2-driven neurodegeneration warrants a focused examination.

Mechanism of Action and Signaling Pathway

TTT-3002 functions as an ATP-competitive kinase inhibitor. Within the context of Parkinson's disease, its primary target is the kinase domain of the LRRK2 protein. Pathogenic mutations, such as G2019S, enhance the catalytic activity of LRRK2, leading to the hyperphosphorylation of downstream substrates. A key class of LRRK2 substrates is the Rab family of small GTPases, which are crucial regulators of vesicular trafficking.[1][2][3]

LRRK2-mediated phosphorylation of Rab proteins, such as Rab8 and Rab10, on a conserved residue within their switch II domain, impairs their function.[2][3] This disruption of Rab GTPase activity is linked to defects in endolysosomal pathways, Golgi dynamics, and ciliogenesis, all of which are cellular processes implicated in the pathogenesis of PD.[4][5] TTT-3002, by blocking the kinase activity of LRRK2, prevents the hyperphosphorylation of Rab GTPases, thereby aiming to restore normal vesicular trafficking and mitigate downstream cellular toxicity.

Caption: LRRK2 signaling pathway and inhibition by TTT-3002.

Quantitative Data

The inhibitory potency of TTT-3002 against LRRK2 has been evaluated in both in vitro enzymatic assays and in vivo models of LRRK2-mediated neurodegeneration. The data is summarized below, with the well-characterized inhibitor LRRK2-IN1 included for comparison.

Table 1: In Vitro LRRK2 Kinase Inhibition

| Compound | Target | IC₅₀ (nM) |

| TTT-3002 | LRRK2 Wild-Type | 13 |

| TTT-3002 | LRRK2 G2019S | 6 |

| TTT-3002 | LRRK2 R1441C | 8 |

| LRRK2-IN1 | LRRK2 Wild-Type | 80 |

| LRRK2-IN1 | LRRK2 G2019S | 41 |

| LRRK2-IN1 | LRRK2 R1441C | 52 |

| Data sourced from Yao et al., Human Molecular Genetics, 2013. |

Table 2: In Vivo Efficacy in C. elegans Models of LRRK2-Induced Neurodegeneration

| Transgenic Model | Treatment Regimen | Compound | EC₅₀ (µM) for Behavioral Rescue |

| R1441C LRRK2 | L1-L4 (Preventive) | TTT-3002 | 0.03 |

| R1441C LRRK2 | L1-L4 (Preventive) | LRRK2-IN1 | 0.82 |

| G2019S LRRK2 | L1-L4 (Preventive) | TTT-3002 | 0.05 |

| G2019S LRRK2 | L1-L4 (Preventive) | LRRK2-IN1 | 0.44 |

| R1441C LRRK2 | Day 2-3 (Rescue) | TTT-3002 | 0.04 |

| R1441C LRRK2 | Day 2-3 (Rescue) | LRRK2-IN1 | 2.22 |

| G2019S LRRK2 | Day 2-3 (Rescue) | TTT-3002 | 0.94 |

| G2019S LRRK2 | Day 2-3 (Rescue) | LRRK2-IN1 | 6.80 |

| Data represents the effective concentration for 50% rescue of dopamine-dependent behavioral deficits. Sourced from Yao et al., Human Molecular Genetics, 2013. |

Selectivity Profile

It is critical to note that TTT-3002 is a multi-kinase inhibitor. While it is potent against LRRK2, it is exceptionally potent against FLT3, with IC₅₀ values for FLT3 autophosphorylation in the picomolar range (100-250 pM).[6] A kinase panel screening of 140 kinases revealed a high degree of selectivity at a concentration of 1 nM, where only one other kinase (MKK1) was inhibited by more than 90%.[6] This dual activity should be a key consideration in the design and interpretation of experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol is adapted from methodologies used for assessing LRRK2 kinase activity.

-

Reagents and Materials:

-

Recombinant LRRK2 protein (Wild-Type, G2019S, R1441C mutants).

-

Myelin Basic Protein (MBP) as a generic substrate.

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).

-

TTT-3002 (or other inhibitors) dissolved in DMSO.

-

[γ-³²P]ATP.

-

10x Kinase Buffer.

-

SDS-PAGE gels and blotting equipment.

-

Phosphorimager system.

-

-

Procedure:

-

Prepare kinase reactions on ice in 1.5ml tubes. For a 50µl reaction, combine 10 nM LRRK2, 0.5µg/µl MBP, and 5µl of 10x kinase buffer.

-

Add TTT-3002 at desired final concentrations (serial dilutions). Include a DMSO-only vehicle control. Pre-incubate the enzyme with the inhibitor for 10-20 minutes on ice.

-

Initiate the reaction by adding a mix of cold ATP and [γ-³²P]ATP to a final concentration of ~10 µM.

-

Incubate the reaction mixture at 30°C for 30-60 minutes with gentle agitation.

-

Terminate the reaction by adding 5x Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the incorporation of ³²P into MBP using a phosphorimager.

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the log concentration of TTT-3002 and fitting the data to a dose-response curve.

-

C. elegans Behavioral and Neuroprotection Assays

This protocol describes the assessment of TTT-3002's ability to prevent or rescue neurodegeneration-linked phenotypes in transgenic C. elegans models expressing human LRRK2 mutants.

-

Strains and Maintenance:

-

Use transgenic C. elegans strains expressing human R1441C-LRRK2 or G2019S-LRRK2, often with a fluorescent reporter (e.g., GFP) in dopaminergic neurons.

-

Maintain worms on Nematode Growth Medium (NGM) plates seeded with OP50 E. coli.

-

-

Inhibitor Treatment:

-

Grow synchronized populations of worms.

-

For preventive studies, treat worms from the L1 larval stage to the L4 stage by adding TTT-3002 (dissolved in a suitable solvent like DMSO) to the liquid culture or NGM plates at various concentrations.

-

For rescue studies, treat worms after the onset of behavioral deficits (e.g., from adult Day 2 to Day 3).

-

-

Dopamine-Dependent Behavioral Assay (Basal Slowing Response):

-

Transfer individual adult worms to a new NGM plate without food.

-

Allow worms to acclimatize for 5 minutes.

-

Record the number of body bends per 20-second interval.

-

Transfer the same worms to a plate seeded with food (E. coli) and immediately record body bends for another 20 seconds.

-

The basal slowing response is the percent reduction in locomotion upon encountering food. Healthy dopaminergic function results in a significant slowing.

-

Calculate the EC₅₀ for the rescue of this response.

-

-

Dopaminergic Neuron Degeneration Assay:

-

Anesthetize worms at a specific age (e.g., adult Day 9) using an agent like sodium azide.

-

Mount worms on an agar pad on a microscope slide.

-

Visualize the GFP-labeled dopaminergic neurons using fluorescence microscopy.

-

Score neurons as healthy (continuous, uniform process) or degenerated (breaks, blebbing, or loss of cell body).

-

Quantify the percentage of worms with protected neurons in treated versus vehicle control groups.

-

Caption: Experimental workflow for evaluating TTT-3002 in C. elegans.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. portlandpress.com [portlandpress.com]

- 5. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]

- 6. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of TTT-3002: A Potent FLT3 Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for TTT-3002, a novel and highly potent FMS-like tyrosine kinase-3 (FLT3) inhibitor, for the treatment of acute myeloid leukemia (AML). TTT-3002 has demonstrated significant activity against both common and resistance-conferring FLT3 mutations, positioning it as a promising therapeutic candidate for this challenging hematologic malignancy.

More than a third of acute myeloid leukemia (AML) patients have a constitutively activating mutation in the FMS-like tyrosine kinase-3 (FLT3) gene.[1] The most prevalent type of mutation, an internal tandem duplication (FLT3/ITD), is associated with a poor prognosis.[1][2] TTT-3002 is a tyrosine kinase inhibitor (TKI) that has shown remarkable potency against FLT3.[1][2]

Quantitative Data Summary

The preclinical efficacy of TTT-3002 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of TTT-3002 Against FLT3-Mutant Cell Lines [1][2][3]

| Cell Line | FLT3 Mutation | Assay | IC50 (pM) |

| Human FLT3/ITD Mutant Leukemia Cells | ITD | FLT3 Autophosphorylation | 100 - 250 |

| Human FLT3/ITD Mutant Leukemia Cells | ITD | Proliferation | 490 - 920 |

| Ba/F3-ITD Cells | ITD | FLT3 Phosphorylation (in human AML plasma) | ~6400 |

| Ba/F3-ITD TKI Resistant Cells | ITD with Resistance Mutations | FLT3 Phosphorylation | < 250 - 500 |

Table 2: Activity of TTT-3002 Against Various FLT3 Mutations [3][4][5]

| FLT3 Mutation Type | Activity | Notes |

| Internal Tandem Duplication (ITD) | Potent Inhibition | Most common FLT3 mutation. |

| D835Y (Point Mutation) | Potent Activity | A frequently occurring activating point mutation where many TKIs are ineffective. |

| F691L (Gatekeeper Mutation) | Active | Confers resistance to other TKIs. |

| Other Activating Point Mutations (PMs) | Broad Spectrum Activity | Effective against a wide range of activating point mutations. |

| TKI-Resistant Mutations | Maintains Activity | Effective against mutations that confer resistance to sorafenib and AC220. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of TTT-3002.

Cell-Based Assays

-

Cell Lines: Human FLT3/ITD mutant leukemia cell lines and Ba/F3 murine pro-B cells engineered to express human FLT3/ITD (Ba/F3-ITD) were utilized.

-

Proliferation Assay (MTT Assay):

-

Cells were seeded in 96-well plates and treated with varying concentrations of TTT-3002, sorafenib, or AC220 for 48 hours.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals were dissolved, and the absorbance was measured to determine cell viability.

-

-

FLT3 Phosphorylation Inhibition Assay:

-

Cells were treated with different concentrations of TTT-3002 for a specified period.

-

Cell lysates were prepared and subjected to Western blotting.

-

Phosphorylated FLT3 (pFLT3) and total FLT3 levels were detected using specific antibodies to determine the extent of inhibition.

-

-

Apoptosis Assay (Annexin V Staining):

-

Leukemic bone marrow from FLT3/ITD AML patients or bone marrow from healthy donors was treated with increasing concentrations of TTT-3002 for 48 hours.

-

Cells were stained with Annexin V and a viability dye.

-

The percentage of Annexin V-positive (apoptotic) cells was quantified by flow cytometry.[1]

-

In Vivo Xenograft Mouse Models

-

Animal Model: A mouse model of leukemia was established by transplanting luciferase-expressing Ba/F3-FLT3/ITD cells (Ba/F3-ITD Luc+) into recipient mice.

-

Drug Administration: TTT-3002 was administered via oral dosing.

-

Efficacy Evaluation:

-

Tumor Burden: Leukemia progression was monitored using bioluminescence imaging at multiple time points.

-

Survival: The overall survival of the mice in the treatment and control groups was recorded.

-

Primary Patient Sample Studies

-

Sample Source: Samples were obtained from newly diagnosed and relapsed human AML patients with FLT3/ITD mutations.

-

Ex Vivo Treatment: Leukemic blasts isolated from patients were treated with TTT-3002.

-

Analysis:

-

FLT3 Phosphorylation: Inhibition of pFLT3 was assessed by Western blotting.[1]

-

Cytotoxicity: The induction of apoptosis was measured to determine the cytotoxic effect on patient blasts.[1]

-

Toxicity to Normal Cells: The effect of TTT-3002 on normal hematopoietic stem/progenitor cells from healthy donors was evaluated to assess its selectivity.[1][2][3]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of TTT-3002 and the workflows of key experiments.

Caption: TTT-3002 inhibits FLT3 autophosphorylation, blocking downstream signaling pathways.

Caption: Overview of the preclinical evaluation workflow for TTT-3002.

Key Findings and Implications

The preclinical data strongly support the development of TTT-3002 as a novel therapeutic for FLT3-mutant AML. Key takeaways include:

-

High Potency: TTT-3002 demonstrates picomolar to subnanomolar inhibitory concentrations against FLT3 autophosphorylation and cell proliferation in FLT3/ITD mutant cell lines.[1][2][3]

-

Broad Activity: The inhibitor is effective against a wide range of FLT3 mutations, including the D835Y point mutation and mutations that confer resistance to other TKIs.[3][4] This suggests TTT-3002 could be beneficial for patients who have relapsed on other FLT3 inhibitors.

-

In Vivo Efficacy: Oral administration of TTT-3002 significantly improves survival and reduces tumor burden in mouse models of FLT3/ITD-associated AML.[1][2][3]

-

Selectivity: TTT-3002 is cytotoxic to leukemic blasts from FLT3/ITD-expressing AML patients while showing minimal toxicity to normal hematopoietic stem and progenitor cells.[1][2][3]

-

Overcoming Resistance: TTT-3002 maintains its activity against AML patient samples that are resistant to sorafenib and AC220.[4][5] Furthermore, it is only moderately bound to plasma proteins, which may enhance its clinical efficacy.[4][5]

References

- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

TTT-3002: A Potent Inhibitor of FLT3 Internal Tandem Duplication (ITD) for Acute Myeloid Leukemia

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical activity of TTT-3002, a highly potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, against FLT3 internal tandem duplication (ITD) mutations, a key driver in a significant subset of Acute Myeloid Leukemia (AML).

Introduction to FLT3-ITD in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of cases.[1] The most frequent type of FLT3 mutation is an internal tandem duplication (ITD) within the juxtamembrane domain. This mutation leads to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival, and is associated with a poor prognosis.[2][3] The aberrant signaling from the FLT3-ITD oncoprotein makes it a prime therapeutic target in AML.[3]

TTT-3002: A Novel FLT3 Tyrosine Kinase Inhibitor

TTT-3002 is an orally active, novel tyrosine kinase inhibitor (TKI) identified as one of the most potent FLT3 inhibitors to date.[1][4] It demonstrates significant preclinical potential for the treatment of FLT3-mutant AML by effectively targeting both the primary FLT3-ITD mutation and various resistance-conferring mutations.[4][5][6]

In Vitro Activity of TTT-3002

Potency Against FLT3-ITD and Other Activating Mutations

TTT-3002 exhibits picomolar to low nanomolar efficacy in inhibiting FLT3 autophosphorylation and cellular proliferation in various leukemia cell lines harboring FLT3-ITD and other activating point mutations (PMs).

| Cell Line/Mutation | Assay Type | IC50 Value | Reference |

| FLT3/ITD | FLT3 Autophosphorylation | 100 - 250 pM | [2][4] |

| FLT3/ITD | Cell Proliferation (MTT Assay) | 490 - 920 pM | [2][4] |

| FLT3/ITD (in human AML plasma) | FLT3 Phosphorylation | ~6.4 ± 2.6 nM | [5] |

| Ba/F3-FLT3/ITD | Cell Proliferation | <1 nM | [4] |

| FLT3 Activating Point Mutations (PMs) | Cell Proliferation | 1 - 5 nM | [4] |

| FLT3/D835Y | Potent Activity (IC50 not specified) | - | [2][4] |

Overcoming Resistance to Other FLT3 TKIs

A significant challenge in the clinical use of FLT3 inhibitors is the emergence of drug resistance, often through secondary point mutations in the FLT3 kinase domain. TTT-3002 has demonstrated potent activity against cell lines harboring various TKI resistance mutations.

| FLT3/ITD Resistance Mutation | Cell Proliferation IC50 (TTT-3002) | Reference |

| F691L/ITD | ~1 nM | [5] |

| D835Y/ITD | ~1 nM | [5] |

| N676K/ITD | ~1 nM | [5] |

| G697R/ITD | 11 nM | [5] |

TTT-3002 was shown to be more potent than other FLT3 TKIs such as CEP-701, sorafenib, AC220, and PKC412 against these resistant mutants.[5]

Mechanism of Action: Inhibition of Downstream Signaling

The constitutive activation of FLT3-ITD leads to the aberrant activation of several downstream signaling pathways that promote leukemic cell survival and proliferation. These include the RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT pathways.[7][8] TTT-3002 effectively inhibits the phosphorylation of key downstream targets of FLT3 signaling.

Studies have shown that TTT-3002 inhibits the phosphorylation of STAT5, AKT, and MAPK in a dose-dependent manner in FLT3-ITD expressing cells.[5] For instance, in NHD13/ITD leukemic cells, TTT-3002 reduced the activation of STAT5 with an IC50 of less than 2 nM.[4]

In Vivo Efficacy of TTT-3002

The anti-leukemic activity of TTT-3002 has been validated in multiple mouse models of FLT3-ITD-associated AML.

| Mouse Model | Dosing | Outcome | Reference |

| FLT3/ITD Transplantation Models | Oral | Significantly improved survival and reduced tumor burden | [1][2][4] |

| FLT3 TKI-resistant Transplant Model | Oral | Significantly improved tumor burden | [5][6] |

These in vivo studies demonstrate that TTT-3002 is well-tolerated and effective in controlling the growth of FLT3-ITD driven leukemia.[4]

Experimental Protocols

Cell Lines and Culture

-

Cell Lines: Ba/F3 cells stably transfected with human FLT3-ITD, FLT3 point mutations, or TKI-resistant mutations. Human AML cell lines such as MOLM-13 and MV4-11 (endogenously expressing FLT3-ITD).

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and appropriate cytokines (e.g., IL-3 for Ba/F3 cells) at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Western Blotting for Phosphoprotein Analysis

This technique is used to detect and quantify the levels of phosphorylated FLT3 and its downstream signaling proteins.

-

Cell Lysis: Treat cells with TTT-3002 for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-AKT, total AKT, phospho-MAPK, and total MAPK.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Models

-

Cell Implantation: Subcutaneously or intravenously inject human FLT3-ITD AML cells (e.g., MOLM-13) into immunodeficient mice (e.g., NSG mice).

-

Tumor Growth and Treatment: Once tumors are established or leukemic engraftment is confirmed, randomize mice into treatment and vehicle control groups.

-

Drug Administration: Administer TTT-3002 orally at specified doses and schedules.

-

Monitoring: Monitor tumor volume (for subcutaneous models) or peripheral blood for leukemic cells. Track body weight and overall survival.

-

Endpoint Analysis: At the end of the study, harvest tissues (e.g., bone marrow, spleen) for analysis of leukemic infiltration and target modulation by Western blotting or flow cytometry.

Conclusion

TTT-3002 is a highly potent FLT3 inhibitor with significant activity against FLT3-ITD and clinically relevant resistance mutations. Its ability to effectively shut down the aberrant signaling cascades driven by mutant FLT3, coupled with its demonstrated in vivo efficacy, positions TTT-3002 as a promising therapeutic candidate for the treatment of FLT3-mutant AML. Further clinical investigation is warranted to fully elucidate its therapeutic potential in this patient population.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

TTT-3002: A Potential Therapeutic Avenue for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TTT-3002, a potent and selective tyrosine kinase inhibitor (TKI), has emerged as a compound of significant interest in the field of neurodegenerative disease research. Initially identified as a promising agent for the treatment of FLT3-mutant Acute Myeloid Leukemia (AML), its inhibitory activity against Leucine-Rich Repeat Kinase 2 (LRRK2) has opened a new frontier for its potential application in neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of TTT-3002's role in neurodegenerative disease models, summarizing key preclinical data, detailing experimental protocols, and visualizing its mechanism of action through signaling pathway diagrams.

Data Presentation: Efficacy of TTT-3002 in Preclinical Models

The neuroprotective effects of TTT-3002 have been demonstrated in both cellular and in vivo models of LRRK2-mediated neurodegeneration. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of TTT-3002 in a Neuroblastoma Cell Line Model

| Cell Line | Model | Treatment | Outcome Measured | Result |

| SH-SY5Y | Overexpression of G2019S-LRRK2 | TTT-3002 | Cell Viability | Significantly increased cell survival compared to vehicle-treated cells.[1] |

Table 2: In Vivo Efficacy of TTT-3002 in a C. elegans Model of LRRK2-Mediated Neurodegeneration

| C. elegans Model | Mutation | Treatment | Outcome Measured | Result |

| Transgenic C. elegans | R1441C-LRRK2 | TTT-3002 | Dopamine-dependent behavioral deficit (Basal Slowing Response) | Potent rescue of the behavioral deficit with an EC50 of 0.04 µM (preventive) and 0.94 µM (rescue). |

| Transgenic C. elegans | G2019S-LRRK2 | TTT-3002 | Dopamine-dependent behavioral deficit (Basal Slowing Response) | Potent rescue of the behavioral deficit with an EC50 of 2.22 µM (preventive) and 6.80 µM (rescue). |

| Transgenic C. elegans | R1441C-LRRK2 & G2019S-LRRK2 | TTT-3002 | Dopaminergic Neuron Degeneration | Significant prevention and rescue of neurodegeneration.[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are key experimental protocols utilized in the evaluation of TTT-3002's efficacy.

C. elegans Basal Slowing Response Assay

This assay measures the decrease in the speed of worms upon encountering a bacterial lawn, a behavior dependent on functional dopaminergic neurons.

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 bacteria

-

M9 buffer

-

TTT-3002 dissolved in a suitable vehicle (e.g., DMSO)

-

Synchronized population of transgenic C. elegans expressing mutant LRRK2.

Procedure:

-

Prepare NGM plates seeded with a lawn of E. coli OP50.

-

For preventive studies, treat synchronized L1 larvae with varying concentrations of TTT-3002 in liquid culture until they reach the young adult stage.[2]

-

For rescue studies, treat adult worms exhibiting the behavioral deficit with TTT-3002 for a defined period.[2]

-

Transfer individual worms to the center of a fresh OP50 lawn.

-

Allow the worms to acclimate for a short period (e.g., 1 minute).

-

Count the number of body bends per minute for each worm. A body bend is defined as a complete sinusoidal movement.

-

Compare the locomotory rate of TTT-3002-treated worms to vehicle-treated controls. A significant increase in slowing (i.e., fewer body bends per minute) indicates a rescue of the dopaminergic deficit.[3]

Assessment of Dopaminergic Neurodegeneration in C. elegans

This protocol allows for the visualization and quantification of dopaminergic neuron loss in a living organism.

Materials:

-

Transgenic C. elegans expressing a fluorescent reporter (e.g., GFP) specifically in dopaminergic neurons.

-

NGM plates with or without TTT-3002.

-

Compound microscope with fluorescence capabilities.

-

Levamisole or other anesthetic.

Procedure:

-

Culture the transgenic worms on NGM plates containing the desired concentration of TTT-3002 or vehicle.

-

At specific time points (e.g., different adult days), mount a sample of worms on an agar pad on a microscope slide.

-

Anesthetize the worms with a drop of levamisole to facilitate imaging.

-

Visualize the dopaminergic neurons using fluorescence microscopy. In adult hermaphrodite C. elegans, there are typically 6 anterior and 2 posterior dopaminergic neurons.

-

Score the number of intact, healthy-looking neurons per worm. Neurons with signs of degeneration (e.g., broken processes, cell body loss) are counted as degenerated.[4][5]

-

Compare the percentage of neuron survival in TTT-3002-treated worms to vehicle-treated controls.

SH-SY5Y Neuroblastoma Cell Viability Assay

This in vitro assay assesses the protective effect of TTT-3002 against LRRK2-induced cytotoxicity.

Materials:

-

SH-SY5Y human neuroblastoma cells.

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Plasmids encoding for wild-type or mutant LRRK2 (e.g., G2019S).

-

Transfection reagent.

-

TTT-3002.

-

Cell viability reagent (e.g., MTT, CellTiter-Glo).

Procedure:

-

Culture SH-SY5Y cells in standard cell culture conditions (37°C, 5% CO2).[6]

-

Seed the cells in 96-well plates at an appropriate density.

-

Transfect the cells with the LRRK2-expressing plasmids using a suitable transfection reagent.

-

After transfection, treat the cells with varying concentrations of TTT-3002 or vehicle.

-

Incubate for a specified period (e.g., 48 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Calculate cell viability as a percentage relative to control cells (e.g., cells transfected with an empty vector).

Mandatory Visualizations

Signaling Pathway

Mutations in LRRK2, particularly within its kinase domain, lead to its hyperactivation. This aberrant kinase activity is a key driver of neurotoxicity in familial Parkinson's disease. TTT-3002 acts by directly inhibiting this kinase activity, thereby mitigating its downstream pathological effects. The precise downstream signaling cascade of LRRK2 is complex and involves multiple pathways. A simplified representation of the LRRK2 signaling pathway and the point of intervention by TTT-3002 is depicted below.

Caption: LRRK2 signaling pathway and TTT-3002's point of inhibition.

Experimental Workflow

The evaluation of TTT-3002 in preclinical models of neurodegeneration follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

Caption: Workflow for preclinical evaluation of TTT-3002.

Conclusion

The preclinical data strongly suggest that TTT-3002 holds significant promise as a therapeutic agent for neurodegenerative diseases where LRRK2 hyperactivation is a key pathological driver. Its ability to rescue both behavioral deficits and neuronal loss in relevant disease models warrants further investigation. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate future research and development efforts aimed at translating these promising preclinical findings into clinical applications for the benefit of patients with neurodegenerative disorders.

References

- 1. Quantifying Levels of Dopaminergic Neuron Morphological Alteration and Degeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modeling dopamine neuron degeneration in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C. elegans locomotory rate is modulated by the environment through a dopaminergic pathway and by experience through a serotonergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tavernarakislab.gr [tavernarakislab.gr]

- 5. Assessment of dopaminergic neuron degeneration in a C. elegans model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cyagen.com [cyagen.com]

TTT-3002: A Comprehensive Technical Guide on Target Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target binding affinity and selectivity profile of TTT-3002, a potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3). The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

Target Binding Affinity

TTT-3002 demonstrates high-affinity binding to FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). The compound's potent inhibitory activity has been characterized through various in vitro assays, with key quantitative data summarized in the tables below.

In Vitro Inhibitory Activity against FLT3 Autophosphorylation

TTT-3002 exhibits picomolar efficacy in inhibiting the autophosphorylation of FLT3, a critical step in its activation. The half-maximal inhibitory concentration (IC50) values against cell lines expressing the FLT3 internal tandem duplication (ITD) mutation, a common driver of AML, are exceptionally low.[1]

| Cell Line | FLT3 Mutation Status | IC50 (pM) for FLT3 Autophosphorylation |

| Molm14 | FLT3/ITD | 100 - 250 |

| MV4-11 | FLT3/ITD | 100 - 250 |

Anti-proliferative Activity

The potent inhibition of FLT3 signaling by TTT-3002 translates to significant anti-proliferative effects in leukemia cell lines harboring FLT3 mutations. The IC50 values for cell proliferation are in the sub-nanomolar range, highlighting the compound's cellular potency.[1]

| Cell Line | FLT3 Mutation Status | IC50 (pM) for Cell Proliferation |

| Molm14 | FLT3/ITD | 490 |

| MV4-11 | FLT3/ITD | 920 |

Activity Against FLT3 Point Mutations and TKI Resistance

A significant advantage of TTT-3002 is its potent activity against various FLT3 activating point mutations, including the frequently observed D835Y mutation, which can confer resistance to other tyrosine kinase inhibitors (TKIs).[1] Furthermore, TTT-3002 has demonstrated efficacy against the F691L gatekeeper mutation, a known mechanism of acquired resistance to FLT3 inhibitors.

| FLT3 Mutation | Type | TTT-3002 Activity |

| D835Y | Activating Point Mutation | Potent Inhibition |

| F691L | TKI Resistance Mutation | Active |

Selectivity Profile

A comprehensive understanding of a kinase inhibitor's selectivity is paramount for predicting its therapeutic window and potential off-target effects. TTT-3002 has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for FLT3.

Kinase Selectivity Panel Summary

In a screen against a panel of 140 kinases, TTT-3002 displayed a favorable selectivity profile. At a concentration of 10 nM, which is significantly higher than its IC50 for FLT3 inhibition, only a small fraction of the tested kinases were substantially inhibited.

| Concentration of TTT-3002 | Number of Kinases Tested | Number of Kinases with >50% Inhibition |

| 10 nM | 140 | Not explicitly stated, but implied to be low |

It is important to note that while a comprehensive list of all 140 kinases and the corresponding inhibition data is not publicly available, the summary data indicates a high degree of selectivity for FLT3.

Signaling Pathway

FLT3 is a critical regulator of hematopoiesis, and its constitutive activation due to mutations leads to the aberrant activation of downstream signaling pathways that promote cell proliferation and survival in AML. TTT-3002 exerts its anti-leukemic effects by inhibiting these key pathways. The primary signaling cascades downstream of FLT3 include the PI3K/AKT, RAS/MAPK, and STAT5 pathways.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

FLT3 Autophosphorylation Inhibition Assay (Western Blot)

This assay is designed to determine the concentration-dependent inhibitory effect of TTT-3002 on the autophosphorylation of the FLT3 receptor in leukemia cell lines.

Materials:

-

FLT3-mutant leukemia cell lines (e.g., Molm14, MV4-11)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

TTT-3002

-

RIPA buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture leukemia cells to a density of approximately 1 x 10^6 cells/mL.

-

Prepare serial dilutions of TTT-3002 in culture medium.

-

Incubate cells with varying concentrations of TTT-3002 or vehicle control (DMSO) for 1-2 hours at 37°C.

-

-

Cell Lysis:

-

Pellet cells by centrifugation at 4°C.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-FLT3 and total FLT3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL reagent and an appropriate imaging system.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phosphorylated FLT3 to total FLT3 for each treatment condition.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of TTT-3002 and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the anti-proliferative effects of TTT-3002.

Materials:

-

Leukemia cell lines

-

96-well cell culture plates

-

TTT-3002

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the leukemia cells.

-

Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of TTT-3002 in culture medium.

-

Add the TTT-3002 dilutions to the appropriate wells. Include wells with vehicle control (DMSO) and wells with medium only (for background).

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization of Formazan Crystals:

-

Add 100 µL of the solubilization solution to each well.

-

Pipette up and down to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

-

Data Analysis:

-

Subtract the average absorbance of the background wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration of TTT-3002 relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log concentration of TTT-3002 and fitting the data to a sigmoidal dose-response curve.

-

References

TTT-3002: A Potent and Selective Inhibitor of FLT3 Autophosphorylation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on TTT-3002, a highly potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). Constitutive activation of FLT3 through mutations, such as internal tandem duplications (ITD) and point mutations (PM) in the tyrosine kinase domain (TKD), is a key driver in a significant portion of acute myeloid leukemia (AML) cases and is associated with a poor prognosis.[1][2][3][4][5] TTT-3002 has demonstrated significant promise as a therapeutic agent by effectively inhibiting FLT3 autophosphorylation and downstream signaling pathways, leading to anti-leukemic activity in various preclinical models.[6][7][8][9]

Quantitative Analysis of TTT-3002 Inhibitory Activity

TTT-3002 has been identified as one of the most potent FLT3 inhibitors discovered to date.[6][8][9] Its inhibitory activity has been quantified through various in vitro assays, demonstrating picomolar to low nanomolar efficacy against both common and resistance-conferring FLT3 mutations.

Table 1: Inhibition of FLT3 Autophosphorylation by TTT-3002

| Cell Line | FLT3 Mutation Status | IC50 (pM) for FLT3 Autophosphorylation | Reference |

| Molm14 | FLT3/ITD | 100 - 250 | [6][8][9] |

| MV4-11 | FLT3/ITD | 100 - 250 | [6] |

| Ba/F3-FLT3/ITD | FLT3/ITD | ~100 - 250 | [10] |

| Ba/F3-FLT3/D835Y | FLT3/PM (TKD) | ~100 - 250 | [10] |

| SEM-K2 | Overexpressed FLT3/WT | ~500 | [10] |

| Ba/F3-FLT3/ITD (TKI resistant mutants) | F691L/ITD, D835Y/ITD, N676K/ITD | < 250 - 500 | [11] |

Table 2: Inhibition of Cell Proliferation by TTT-3002

| Cell Line | FLT3 Mutation Status | Proliferation IC50 (nM) | Reference |

| Molm14 | FLT3/ITD | 0.49 - 0.92 | [6][8] |

| MV4-11 | FLT3/ITD | 0.49 - 0.92 | [6][8] |

| Ba/F3-FLT3/PM (various) | D835Y/F/V/H, I836 mutations, V579A, D593Δ | Low nanomolar range | [11] |

| Ba/F3-FLT3/ITD (TKI resistant mutants) | G697R/ITD | 11 | [11] |

| Ba/F3-FLT3/ITD (other resistant mutants) | F691L/ITD, etc. | ~1 | [11] |

Mechanism of Action and Signaling Pathway Inhibition

FLT3 is a receptor tyrosine kinase that, upon activation, dimerizes and autophosphorylates, initiating downstream signaling cascades crucial for cell survival and proliferation, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[2][12][13] Mutations in FLT3 lead to ligand-independent constitutive activation of these pathways.[1][2] TTT-3002 exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3, thereby blocking its autophosphorylation and the subsequent activation of these critical downstream signaling molecules.[6][10]

Figure 1: FLT3 signaling pathway and the inhibitory action of TTT-3002.

Studies have shown that treatment with TTT-3002 leads to a dose-dependent decrease in the phosphorylation of FLT3 and its downstream targets, including STAT5, AKT, and MAPK, in cell lines harboring FLT3-ITD and FLT3-D835Y mutations.[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of TTT-3002's activity.

Cell-Based FLT3 Autophosphorylation Assay

This assay is designed to measure the inhibitory effect of TTT-3002 on the phosphorylation of the FLT3 receptor within a cellular context.

Figure 2: Workflow for assessing FLT3 autophosphorylation inhibition.

Protocol:

-

Cell Culture: Human leukemia cell lines expressing FLT3 mutations (e.g., Molm14, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Drug Treatment: Cells are treated with increasing concentrations of TTT-3002 or a vehicle control (DMSO) for 1 hour.[6]

-

Protein Extraction: Following treatment, cells are harvested and lysed to extract total protein.

-

Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated FLT3 (pFLT3) and total FLT3.

-

Detection and Analysis: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) kit are used for detection.[14] The band intensities are quantified, and the ratio of pFLT3 to total FLT3 is calculated to determine the half-maximal inhibitory concentration (IC50).[6]

Cell Proliferation (MTT) Assay

This assay measures the effect of TTT-3002 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Leukemia cells are seeded in 96-well plates.

-

Drug Exposure: Cells are exposed to a range of TTT-3002 concentrations for 48 hours.[6][11]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell proliferation IC50 values are calculated by comparing the absorbance of treated cells to that of untreated controls.[14]

In Vitro Kinase Assay

This cell-free assay directly measures the ability of TTT-3002 to inhibit the enzymatic activity of purified FLT3 kinase. A common method is the ADP-Glo™ Kinase Assay.

Figure 3: Principle of the ADP-Glo™ in vitro kinase assay.

Protocol:

-

Reaction Setup: The kinase reaction is set up in a buffer containing purified FLT3 enzyme, a suitable substrate, and ATP. TTT-3002 at various concentrations is included to assess its inhibitory effect.[15]

-

Kinase Reaction: The reaction is incubated to allow for the conversion of ATP to ADP by the FLT3 kinase.[15]

-

ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[15]

-

ADP to ATP Conversion and Luminescence: Kinase Detection Reagent is added, which converts the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.[15]

-

Signal Measurement: The luminescence is measured, which directly correlates with the amount of ADP produced and thus the activity of the FLT3 kinase.[15]

Activity Against Drug-Resistant Mutants

A significant challenge in the treatment of FLT3-mutated AML is the development of resistance to tyrosine kinase inhibitors (TKIs). TTT-3002 has demonstrated potent activity against various FLT3 mutations that confer resistance to other TKIs, such as the F691L gatekeeper mutation.[11][14] This broad spectrum of activity suggests that TTT-3002 may be effective in patients who have relapsed on other FLT3 inhibitors.

Conclusion

TTT-3002 is a highly potent inhibitor of FLT3 autophosphorylation, demonstrating picomolar to low nanomolar efficacy against wild-type, ITD, and various point mutations, including those associated with drug resistance. Its mechanism of action involves the direct inhibition of FLT3 kinase activity, leading to the suppression of critical downstream signaling pathways and subsequent inhibition of leukemia cell proliferation. The preclinical data strongly support the further development of TTT-3002 as a promising therapeutic agent for the treatment of FLT3-mutant AML.[6][8][9]

References

- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo [en-cancer.fr]

- 10. researchgate.net [researchgate.net]

- 11. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. promega.com [promega.com]

Methodological & Application

Application Note: TTT-3002 Protocol for In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction TTT-3002 is a novel small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. This document provides detailed protocols for evaluating the in vitro efficacy and mechanism of action of TTT-3002 in cancer cell lines.

Core Experimental Protocols

Cell Viability Assay (MTS Assay)

This assay determines the effect of TTT-3002 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

TTT-3002 (stock solution in DMSO)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of TTT-3002 in complete growth medium. The final concentrations should range from 0.01 nM to 100 µM. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Remove the medium from the wells and add 100 µL of the TTT-3002 dilutions or control medium.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.

Western Blot Analysis for Pathway Modulation

This protocol is used to assess the effect of TTT-3002 on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

-

Cancer cell lines

-

TTT-3002

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6K (Thr389), anti-S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of TTT-3002 (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Data Presentation

Table 1: IC50 Values of TTT-3002 in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of TTT-3002 after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 85 |

| A549 | Lung Cancer | 150 |

| U87 MG | Glioblastoma | 110 |

| PC-3 | Prostate Cancer | 220 |

Visualization of Pathways and Workflows

Diagram 1: TTT-3002 Mechanism of Action

This diagram illustrates the proposed signaling pathway targeted by TTT-3002.

Caption: Proposed mechanism of TTT-3002 targeting the PI3K/mTOR pathway.

Diagram 2: Experimental Workflow for Cell Viability Assay

This diagram outlines the key steps in the MTS-based cell viability assay.

Caption: Workflow for determining cell viability using the MTS assay.

Diagram 3: Western Blotting Workflow

This diagram shows the process for analyzing protein expression and phosphorylation via Western Blot.

Caption: Key steps of the Western Blotting protocol.

Application Notes and Protocols for TTT-3002 in a Mouse Xenograft Model of Acute Myeloid Leukemia (AML)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTT-3002 is a potent and orally active FMS-like tyrosine kinase 3 (FLT3) inhibitor that has demonstrated significant preclinical activity in models of acute myeloid leukemia (AML) harboring FLT3 mutations.[1][2][3] Mutations in the FLT3 gene are among the most common genetic alterations in AML and are associated with a poor prognosis.[1][2][3] TTT-3002 has shown efficacy against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, including those that confer resistance to other FLT3 inhibitors.[4] These application notes provide a comprehensive overview of the use of TTT-3002 in a mouse xenograft model of AML, including detailed experimental protocols, quantitative efficacy data, and safety information.

Mechanism of Action

TTT-3002 is a small molecule inhibitor that targets the ATP-binding pocket of the FLT3 receptor tyrosine kinase. Constitutive activation of FLT3 due to mutations leads to the continuous stimulation of downstream signaling pathways, including the STAT5, PI3K/AKT, and RAS/MAPK pathways, which are crucial for the proliferation and survival of leukemic cells. By inhibiting the autophosphorylation of FLT3, TTT-3002 effectively blocks these downstream signals, leading to the induction of apoptosis and the inhibition of proliferation in FLT3-mutated AML cells.[4]

FLT3 Signaling Pathway Inhibition by TTT-3002

References

Application Notes and Protocols for TTT-3002 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of TTT-3002 for in vivo studies, based on preclinical data. The protocols and data presented are intended to serve as a guide for researchers designing and executing their own in vivo experiments.

Introduction

TTT-3002 is a potent and selective tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase 3 (FLT3).[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. TTT-3002 has demonstrated significant efficacy in preclinical mouse models of FLT3-ITD-associated AML, reducing tumor burden and prolonging survival.[2]

Mechanism of Action

TTT-3002 exerts its anti-leukemic effect by inhibiting the constitutive activation of the FLT3 receptor. In AML cells with FLT3-ITD mutations, the receptor is perpetually active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as STAT5, PI3K/AKT, and RAS/MAPK. By blocking the ATP-binding site of the FLT3 kinase domain, TTT-3002 inhibits its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.

Data Presentation

Table 1: In Vivo Efficacy of TTT-3002 in a Ba/F3-ITD Xenograft Model

| Animal Model | TTT-3002 Dosage | Administration Route | Vehicle | Treatment Duration | Outcome | Reference |

| BALB/c mice | 6 mg/kg, twice daily | Oral gavage | 1mM HCl | 10 days | Elimination of Ba/F3-ITD Luc+ cells | [2] |

Table 2: In Vivo Efficacy of TTT-3002 in a Transgenic AML Mouse Model

| Animal Model | TTT-3002 Dosage | Administration Route | Vehicle | Treatment Duration | Key Findings | Reference |

| NHD13/ITD mice | 6 mg/kg, twice daily | Oral gavage | 1mM HCl | 2 weeks | Profound reduction in white blood cell counts and peripheral blood engraftment of leukemic cells. | [2] |

Table 3: Comparative Efficacy of TTT-3002 and Sorafenib

| Parameter | TTT-3002 (6 mg/kg, b.i.d.) | Sorafenib (10 mg/kg, q.d.) | Vehicle |

| Effect on WBC Counts | Significant Reduction | Significant Reduction | No significant change |

| Spleen Weight | Within normal range | Not specified | Enlarged |

| Toxicity | Well-tolerated, no significant weight loss or myelosuppression | Not specified | - |

Experimental Protocols

Protocol 1: Evaluation of TTT-3002 Efficacy in a Xenograft Mouse Model of FLT3-ITD AML

1. Animal Model:

-

Female BALB/c mice.

2. Cell Line:

-

Ba/F3 cells engineered to express both FLT3-ITD and luciferase (Ba/F3-ITD Luc+).

3. TTT-3002 Formulation:

-

Suspend TTT-3002 hydrochloride in 1mM HCl.

-

Briefly sonicate the suspension one hour prior to administration to ensure uniform distribution.

4. Experimental Procedure:

-

Inject 2 x 106 Ba/F3-ITD Luc+ cells via tail vein into each mouse.

-

Monitor tumor engraftment by day 7 using bioluminescence imaging.

-

Randomize mice into treatment and control groups.

-

Administer TTT-3002 at a dose of 6 mg/kg twice daily via oral gavage.

-

Administer the vehicle (1mM HCl) to the control group following the same schedule.

-

Continue treatment for a predetermined period (e.g., 10-14 days).

-

Monitor tumor burden periodically using bioluminescence imaging.

-

Monitor animal weight and overall health throughout the study.

-

At the end of the study, euthanize mice and collect tissues (e.g., spleen, bone marrow) for further analysis if required.

Protocol 2: Assessment of TTT-3002 in a Transgenic Mouse Model of FLT3-ITD AML

1. Animal Model:

-

NHD13/ITD transgenic mice, which develop a myeloproliferative neoplasm that progresses to leukemia.

2. TTT-3002 Formulation:

-

Prepare as described in Protocol 1.

3. Experimental Procedure:

-

Confirm leukemia development in NHD13/ITD mice through peripheral blood analysis (e.g., elevated white blood cell counts).

-

Randomize mice into treatment and control groups.

-

Administer TTT-3002 at a dose of 6 mg/kg twice daily via oral gavage.

-

Administer the vehicle (1mM HCl) to the control group.

-

Treat for a 2-week period.

-

Monitor peripheral blood counts (WBC, hemoglobin, platelets) and the percentage of leukemic cells at baseline and at specified intervals during the treatment period.

-

Monitor for any signs of toxicity, including changes in body weight.

Visualizations

Caption: FLT3 Signaling Pathway and TTT-3002 Inhibition.

References

- 1. All-trans retinoic acid synergizes with FLT3 inhibition to eliminate FLT3/ITD+ leukemia stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: TTT-3002 for Inducing Apoptosis in Molm14 and MV4-11 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTT-3002 is a novel and highly potent, orally active tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase-3 (FLT3).[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common drivers in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][2] TTT-3002 has demonstrated significant efficacy in preclinical studies against AML cell lines harboring FLT3-ITD mutations, such as Molm14 and MV4-11.[1][3] These application notes provide a summary of the effects of TTT-3002 on these cell lines and detailed protocols for assessing its apoptotic activity.

Mechanism of Action

TTT-3002 functions as a selective inhibitor of FLT3, including both the wild-type and mutated forms (ITD and D835Y).[1][3] In FLT3-ITD positive cells like Molm14 and MV4-11, the FLT3 receptor is constitutively activated, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as STAT5, AKT, and ERK.[4] TTT-3002 competitively binds to the ATP-binding pocket of the FLT3 kinase domain, inhibiting its autophosphorylation and subsequently blocking these downstream pro-survival signals.[1] This inhibition of FLT3 signaling ultimately leads to cell cycle arrest and induction of apoptosis.[1][4]

Data Presentation

The following tables summarize the quantitative data on the efficacy of TTT-3002 in Molm14 and MV4-11 cells.

Table 1: Potency of TTT-3002 in FLT3-ITD AML Cell Lines

| Cell Line | Target | IC50 (FLT3 Autophosphorylation) | IC50 (Cell Proliferation) | Reference |

| Molm14 | FLT3-ITD | 100 - 250 pM | 490 - 920 pM | [1][3] |

| MV4-11 | FLT3-ITD | 100 - 250 pM | 490 - 920 pM | [1][3] |

Table 2: Apoptotic Effects of TTT-3002 on Molm14 and MV4-11 Cells

| Cell Line | Treatment Concentration | Time Point | Apoptosis (% Annexin V Positive Cells) | Reference |

| Molm14 | 0 - 10 nM | 48 hours | Dose-dependent increase | [1] |

| MV4-11 | 0 - 10 nM | 48 hours | Dose-dependent increase | [1] |

Mandatory Visualizations

Caption: TTT-3002 inhibits FLT3, blocking pro-survival pathways and inducing apoptosis.

Caption: Workflow for assessing TTT-3002-induced apoptosis in AML cells.

Experimental Protocols

Cell Culture of Molm14 and MV4-11 Cells

Materials:

-

Molm14 and MV4-11 cell lines

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

Incubator (37°C, 5% CO2)

Protocol:

-

Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[5][6]

-

Maintain Molm14 and MV4-11 cells in suspension culture in T-25 or T-75 flasks.

-

Culture the cells at 37°C in a humidified incubator with 5% CO2.[5][6]

-

Monitor cell density and viability regularly using a hemocytometer and Trypan Blue exclusion.

-

Split the cultures every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.[7] To split, centrifuge the cell suspension, aspirate the old medium, and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

Annexin V Apoptosis Assay by Flow Cytometry

Materials:

-

TTT-3002 treated and untreated Molm14 or MV4-11 cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Protocol:

-

Seed 1 x 10^6 cells in a T25 flask and treat with the desired concentrations of TTT-3002 for 24-48 hours. Include a vehicle-treated control.[8]

-

After incubation, collect both floating and adherent cells (if any) by centrifugation at 300 x g for 5 minutes.[7][9]

-

Wash the cells once with cold PBS and then once with 1X Binding Buffer.[10]

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

-

Add 5 µL of Propidium Iodide (PI) staining solution.

-

Add 400 µL of 1X Binding Buffer to each tube.[9]

-

Analyze the cells by flow cytometry within one hour.

-

Differentiate cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Western Blotting for Apoptosis Markers

Materials:

-

TTT-3002 treated and untreated Molm14 or MV4-11 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

After treatment with TTT-3002 for the desired time (e.g., 12, 24 hours), harvest the cells by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.[12]

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-